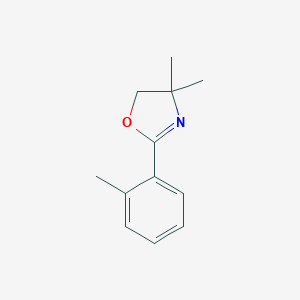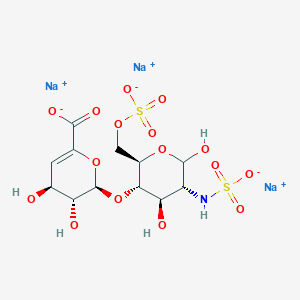
Heptadécafluoro octanesulfonate de tétrabutylammonium
Vue d'ensemble
Description
Tetrabutylammonium heptadecafluorooctanesulfonate is a fluorinated chemical compound used in various chemical processes. This compound is part of a broader class of tetrabutylammonium salts, known for their role as phase transfer catalysts, reagents in organic synthesis, and components in ionic liquids.
Synthesis Analysis
The synthesis of related tetrabutylammonium compounds involves nucleophilic aromatic substitution reactions, as demonstrated in the preparation of Tetrabutylammonium fluoride (TBAF) from hexafluorobenzene and tetrabutylammonium cyanide at low temperatures (Sun & DiMagno, 2005). This process highlights typical synthetic routes that might be adapted for the creation of Tetrabutylammonium heptadecafluorooctanesulfonate.
Molecular Structure Analysis
The structure of tetrabutylammonium salts influences their solubility and reactivity. Studies on tetrabutylammonium hexafluorophosphate and tetraphenylborate provide insights into ion solvation and association, which are crucial for understanding the molecular structure of Tetrabutylammonium heptadecafluorooctanesulfonate (Tsierkezos & Philippopoulos, 2009).
Chemical Reactions and Properties
Tetrabutylammonium salts are known for their catalytic abilities and chemical stability in various reactions. For example, Tetrabutylammonium fluoride is used as a catalyst in the addition of trialkylsilylalkynes to aldehydes and ketones (Chintareddy et al., 2011). These properties are essential for understanding the reactions Tetrabutylammonium heptadecafluorooctanesulfonate may undergo or catalyze.
Physical Properties Analysis
The physical properties, such as solubility, phase behavior, and aggregate structure of tetrabutylammonium salts, are crucial for their application in various fields. The behavior of Tetrabutylammonium perfluorooctanoate in solution, for example, can give insights into the physical properties of Tetrabutylammonium heptadecafluorooctanesulfonate (Yan et al., 2005).
Chemical Properties Analysis
The chemical properties of Tetrabutylammonium salts, including their reactivity and stability, are key to their utility in organic synthesis and catalysis. Research on the utilization of Tetrabutylammonium salts in various chemical reactions can provide a basis for understanding the chemical properties of Tetrabutylammonium heptadecafluorooctanesulfonate (Pilcher & DeShong, 1996).
Applications De Recherche Scientifique
Remplacement de la thérapie par l'oxygène
Heptadécafluoro octanesulfonate de tétrabutylammonium: a été identifié comme un liquide ionique modèle potentiel pour remplacer les perfluorocarbures dans la thérapie par l'oxygène . Les perfluorocarbures sont connus pour leur capacité à dissoudre de grands volumes de gaz, y compris l'oxygène, ce qui est crucial dans les applications médicales telles que les substituts sanguins artificiels. La structure du composé lui permet de potentiellement imiter ces propriétés, ce qui en fait un candidat pour des recherches plus approfondies dans ce domaine.
Support d'électropolymérisation
Ce composé sert d'électrolyte de support dans l'électropolymérisation des dérivés de 3,4-éthylènedioxythiophène (EDOT) . Le processus vise à créer des surfaces superhydrophobes, qui sont extrêmement hydrophobes. Ces surfaces ont une large gamme d'applications, y compris les revêtements anti-corrosion et les matériaux autonettoyants.
Matériaux de stockage de chaleur
La recherche indique que les hydrates semi-clathrates contenant de l'This compound pourraient être utilisés comme matériaux de stockage de chaleur . Ces matériaux peuvent stocker l'énergie thermique et la libérer au besoin, ce qui est bénéfique pour la gestion durable de l'énergie.
Séparation et stockage des gaz
La capacité du composé à former des hydrates semi-clathrates suggère son application potentielle dans la séparation et le stockage des gaz . Cette propriété est particulièrement utile dans les industries où les gaz doivent être stockés ou séparés efficacement, telles que le traitement du gaz naturel ou la capture du carbone.
Stockage de chaleur latente
En raison de sa participation à la formation d'hydrates semi-clathrates, l'This compound peut également être applicable dans les systèmes de stockage de chaleur latente . Ces systèmes sont utilisés pour réguler la température dans les bâtiments ou dans les procédés industriels en absorbant et en libérant de la chaleur.
Transport ionique dans les membranes polymères
Le composé a été étudié pour son rôle dans la facilitation du transport des ions métalliques à travers les membranes d'inclusion polymère (PIM) . Cette application est cruciale dans des procédés tels que l'extraction sélective des métaux des solutions, ce qui est important dans les traitements métallurgiques des déchets.
Mécanisme D'action
Target of Action
It’s known to be used as a model ionic liquid .
Mode of Action
Tetrabutylammonium heptadecafluorooctanesulfonate interacts with its targets primarily through its ionic properties . It’s used as a supporting electrolyte in the electropolymerization of 3,4-ethylenedioxythiophene (EDOT) derivatives to obtain superhydrophobic surfaces .
Result of Action
Its use in the creation of superhydrophobic surfaces suggests it may have significant effects on surface properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tetrabutylammonium heptadecafluorooctanesulfonate .
Safety and Hazards
Tetrabutylammonium heptadecafluorooctanesulfonate is harmful if swallowed or inhaled . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause harm to breast-fed children and causes damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .
Orientations Futures
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C8HF17O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h5-16H2,1-4H3;(H,26,27,28)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOQTHSUZGSHGW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36F17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584995 | |
| Record name | Tetrabutylammonium perfluorooctanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
741.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111873-33-7 | |
| Record name | Tetrabutylammonium heptadecafluorooctanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111873-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium perfluorooctanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of Tetrabutylammonium heptadecafluorooctanesulfonate influence its gas solubility?
A1: The paper highlights that Tetrabutylammonium heptadecafluorooctanesulfonate, being a fluorinated ionic liquid (FIL), exhibits gas solubility comparable to other FILs []. While the exact relationship between structure and solubility isn't fully explored in this study, the presence of the long fluorinated chain (heptadecafluorooctanesulfonate) likely contributes to its ability to dissolve gases like perfluorocarbons and carbon dioxide. Further research would be needed to delve into the specific interactions between the gas molecules and the ionic liquid structure.
Q2: Were any alternative materials compared to Tetrabutylammonium heptadecafluorooctanesulfonate for gas separation membranes?
A2: Yes, the research also investigated 1-ethyl-3-methylpyridinium perfluorobutanesulfonate for gas permeation properties []. This comparison allows for insights into how different fluorinated ionic liquid structures, specifically the cationic component, might impact gas separation performance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)


![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)




![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)

![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)


